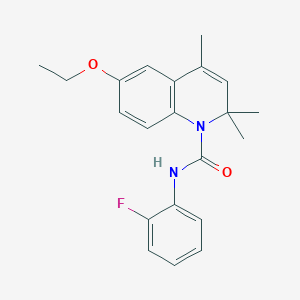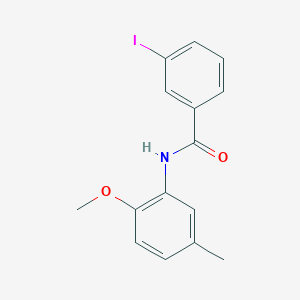![molecular formula C19H26ClN5O B6099433 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide](/img/structure/B6099433.png)
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 2-methyl-3-pyrrolidin-1-ylpropylamine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the appropriate azide and alkyne precursors.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: The compound is evaluated for its potential as an antiviral, anticancer, and antimicrobial agent due to its triazole moiety.
Biological Research: The compound is used in studies involving molecular docking to understand its interaction with active residues of proteins like ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide involves:
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives:
1,2,3-Triazole Derivatives: These compounds also exhibit antiviral, anticancer, and antimicrobial activities but may differ in their specific molecular targets and potency.
1,2,4-Triazole Derivatives: These compounds are known for their antifungal properties and are used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O/c1-15(12-24-9-5-6-10-24)11-23(2)19(26)18-14-25(22-21-18)13-16-7-3-4-8-17(16)20/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNLAKMSKKHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)CN(C)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B6099358.png)
![1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B6099363.png)

![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![3-Chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B6099407.png)
![1-methyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6099409.png)
![N-(4-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6099414.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)
![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)
![N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide](/img/structure/B6099426.png)
